2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[(2-methoxyphenyl)methyl]acetamide
Overview
Description
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which imparts specific properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloro-5-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonylation: The amino group is sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine.
Acylation: The sulfonylated intermediate is then acylated with 2-methoxybenzyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[(2-methoxyphenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or other electronegative atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[(2-methoxyphenyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methylsulfonyl-5-(trifluoromethyl)aniline
- N-[(2-methoxyphenyl)methyl]acetamide
- 2-chloro-5-(trifluoromethyl)aniline
Uniqueness
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its combination of functional groups, which impart specific reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, while the methoxyphenyl group contributes to its binding affinity for molecular targets.
Properties
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[(2-methoxyphenyl)methyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O4S/c1-28-16-6-4-3-5-12(16)10-23-17(25)11-24(29(2,26)27)15-9-13(18(20,21)22)7-8-14(15)19/h3-9H,10-11H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBKGBRYTOLHKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.